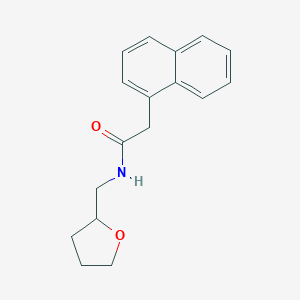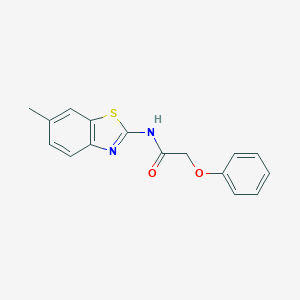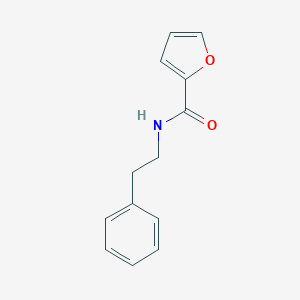![molecular formula C20H20N4O4S B472919 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide CAS No. 113012-37-6](/img/structure/B472919.png)
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It is currently being studied for its potential use in the treatment of various types of cancer and autoimmune diseases.
作用机制
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide works by inhibiting the activity of several protein kinases, including BTK, FLT3, and JAK3. BTK is a key regulator of B-cell receptor signaling, which is important for the survival and proliferation of B-cells. FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia. JAK3 is a tyrosine kinase that is involved in the signaling pathways of several cytokines, including interleukin-2, interleukin-4, and interleukin-7. By inhibiting the activity of these protein kinases, N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide disrupts the signaling pathways that are important for cell growth and survival.
Biochemical and Physiological Effects:
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to modulate the immune system by inhibiting the activation of B-cells and T-cells. In addition, N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide is that it has shown potent antitumor activity in preclinical studies. It has also shown potential for the treatment of autoimmune diseases. However, one limitation of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide may have off-target effects that could limit its therapeutic potential.
未来方向
There are several future directions for the study of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide. One direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Another direction is to investigate its potential for combination therapy with other anticancer agents or immunomodulatory agents. In addition, further studies are needed to elucidate the mechanisms of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide and to identify potential biomarkers for patient selection. Finally, more research is needed to understand the potential limitations and off-target effects of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide.
合成方法
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide is synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of 4,6-dimethyl-2-aminopyrimidine with p-nitrophenyl sulfonamide. This reaction produces 4,6-dimethyl-2-(4-nitrophenylsulfonamido)pyrimidine. The next step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst. This results in the formation of 4,6-dimethyl-2-(4-aminophenylsulfonamido)pyrimidine. The final step involves the reaction of 4,6-dimethyl-2-(4-aminophenylsulfonamido)pyrimidine with 3-methoxybenzoyl chloride to produce N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide.
科学研究应用
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide is being studied for its potential use in the treatment of various types of cancer and autoimmune diseases. It has been shown to inhibit the activity of several protein kinases, including BTK, FLT3, and JAK3, which are involved in the regulation of cell growth and survival. In preclinical studies, N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide has demonstrated antitumor activity against various types of cancer, including lymphoma, leukemia, and solid tumors. It has also shown potential for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-13-11-14(2)22-20(21-13)24-29(26,27)18-9-7-16(8-10-18)23-19(25)15-5-4-6-17(12-15)28-3/h4-12H,1-3H3,(H,23,25)(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMYCAYEUAVTRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

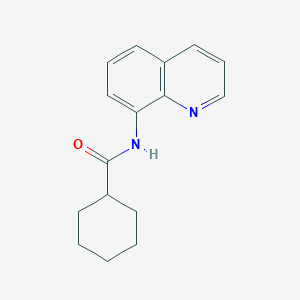
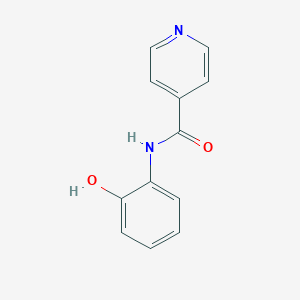
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide](/img/structure/B472887.png)
![N-[2,6-di(propan-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B472889.png)

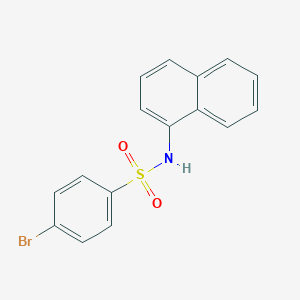
![N-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B472909.png)



